molecular formula C36H56S3 B14203799 2,3-Bis(5-dodecylthiophen-2-yl)thiophene CAS No. 918401-57-7

2,3-Bis(5-dodecylthiophen-2-yl)thiophene

Cat. No.: B14203799
CAS No.: 918401-57-7
M. Wt: 585.0 g/mol
InChI Key: LQXLHXGQDDEPGB-UHFFFAOYSA-N
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Description

2,3-Bis(5-dodecylthiophen-2-yl)thiophene is an oligothiophene derivative featuring a central thiophene ring substituted at the 2- and 3-positions with 5-dodecylthiophen-2-yl groups. This structure confers extended π-conjugation and enhanced solubility due to the presence of dodecyl (C12) alkyl chains. Such compounds are of interest in organic electronics, particularly for applications in field-effect transistors (OFETs) and photovoltaics, where solubility and charge transport properties are critical .

Properties

CAS No.

918401-57-7

Molecular Formula

C36H56S3

Molecular Weight

585.0 g/mol

IUPAC Name

2,3-bis(5-dodecylthiophen-2-yl)thiophene

InChI

InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3

InChI Key

LQXLHXGQDDEPGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC=C2)C3=CC=C(S3)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(5-dodecylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. The process begins with the preparation of 2-bromo-3-dodecylthiophene and 5,5’-bis(trimethylstannyl)-2,2’-bithiophene. These intermediates are then coupled using a palladium catalyst under an inert atmosphere, usually argon, in the presence of a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete coupling .

Industrial Production Methods

While specific industrial production methods for 2,3-Bis(5-dodecylthiophen-2-yl)thiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(5-dodecylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like ferric chloride or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Ferric chloride in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Bromination using bromine in chloroform at room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated thiophene derivatives.

Mechanism of Action

The mechanism by which 2,3-Bis(5-dodecylthiophen-2-yl)thiophene exerts its effects in electronic applications involves its ability to form π-conjugated systems. These systems facilitate the delocalization of electrons, enhancing charge carrier mobility. In OFETs, the compound forms a thin film that allows for efficient charge transport between the source and drain electrodes . In OPVs, it absorbs light and generates excitons, which are then separated into free charge carriers that contribute to the electric current .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Bis(5-dodecylthiophen-2-yl)thiophene with structurally related thiophene derivatives, focusing on synthesis, substituent effects, and material properties.

Substituent Position and Alkyl Chain Effects

  • 2,3-Bis(3-dodecylthiophen-5-yl)thiophene () :
    This isomer features dodecyl chains at the 3-position of the peripheral thiophenes. The 3-substitution disrupts conjugation compared to the 5-substituted target compound, leading to reduced planarity and weaker intermolecular π-π stacking. Such differences can lower charge carrier mobility in OFET applications .
    • Solubility : Both compounds exhibit high solubility in organic solvents (e.g., chloroform, toluene) due to the dodecyl chains.
    • Thermal Stability : Alkyl chain length (C12) enhances thermal stability, with decomposition temperatures likely exceeding 250°C, similar to other dodecyl-substituted thiophenes .

Fused vs. Non-Fused Core Structures

  • Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivatives (): Fused-core DTT derivatives (e.g., 2,6-dioctyldithieno[3,2-b:2',3'-d]thiophene) exhibit superior charge mobility (µ > 0.1 cm²/V·s) due to enhanced planarity and conjugation. However, their synthesis involves multi-step lithiation and alkylation, complicating scalability compared to the target compound’s simpler Suzuki or Stille coupling routes . Alkyl Chain Impact: Shorter chains (e.g., octyl vs. dodecyl) reduce solubility but improve charge transport by minimizing insulating alkyl layer thickness .

Conjugation Length and Functional Groups

  • Vinyl-Linked Bithiophenes (): Compounds like 2,5-Bis[2-(5’-hexyl-2,2’-bithiophen-5-yl)vinyl]thiophene incorporate vinyl spacers, extending conjugation and red-shifting absorption spectra (λmax ~450 nm vs. ~400 nm for non-vinyl thiophenes). However, vinyl groups increase synthetic complexity and may reduce oxidative stability . Alkyl Chain Length: Hexyl (C6) chains offer moderate solubility but lower thermal stability compared to dodecyl-substituted analogs .

Crystal Packing and Substituent Bulkiness

  • 2,3-Bis(3'-methylthiophene-5'-carbaldehyde-2-yl)thiophene () :
    Methyl and carbaldehyde groups induce steric hindrance, resulting in looser crystal packing (d-spacing ~3.5 Å) compared to alkyl-substituted thiophenes. This reduces charge mobility but enhances solution processability .
  • Bromo-Substituted Derivatives () :
    Bromine atoms in 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene enable cross-coupling reactions for further functionalization but introduce electronic withdrawing effects, lowering HOMO levels (-5.4 eV vs. -5.0 eV for alkylated thiophenes) .

Research Implications

The target compound’s balance of solubility and moderate charge mobility makes it suitable for solution-processed OFETs. However, fused-core derivatives (e.g., DTT) outperform in mobility, while vinyl-linked systems offer tunable optoelectronic properties. Future work should explore hybrid structures combining dodecyl solubility-enhancing groups with fused cores for optimized performance .

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